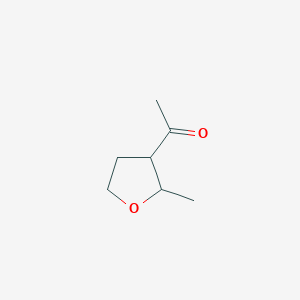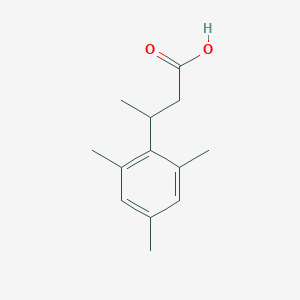
(R)-3-Mesitylbutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Mesitylbutanoic Acid is an organic compound characterized by the presence of a mesityl group attached to a butanoic acid backbone. The mesityl group, derived from mesitylene, is a bulky aromatic substituent that imparts unique chemical properties to the compound. This compound is of interest in various fields of chemistry due to its distinct structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Mesitylbutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with mesitylene, which undergoes a Friedel-Crafts acylation to introduce a butanoic acid moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Purification: The ®-enantiomer is purified through recrystallization or other suitable purification methods to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Mesitylbutanoic Acid may involve:
Large-Scale Friedel-Crafts Acylation: Utilizing mesitylene and a suitable acylating agent under controlled conditions to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Continuous Purification: Implementing continuous purification processes to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-Mesitylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of mesityl ketones or carboxylic acids.
Reduction: Formation of mesityl alcohols.
Substitution: Formation of substituted mesityl derivatives.
Scientific Research Applications
®-3-Mesitylbutanoic Acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-3-Mesitylbutanoic Acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Mesitylbutanoic Acid: The enantiomer of ®-3-Mesitylbutanoic Acid, differing in its spatial configuration.
Mesitylpropanoic Acid: A structurally similar compound with a shorter carbon chain.
Mesitylacetic Acid: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
®-3-Mesitylbutanoic Acid is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its bulky mesityl group also influences its chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8-5-9(2)13(10(3)6-8)11(4)7-12(14)15/h5-6,11H,7H2,1-4H3,(H,14,15) |
InChI Key |
RKFPMWZZSHFIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

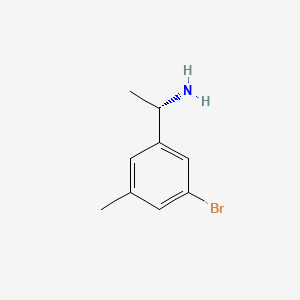
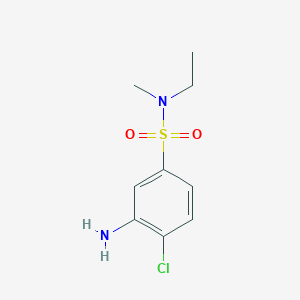
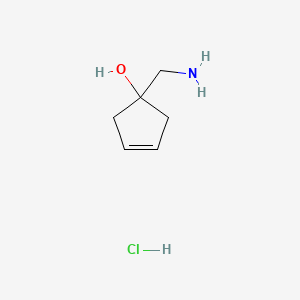

![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
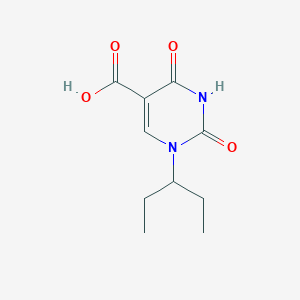
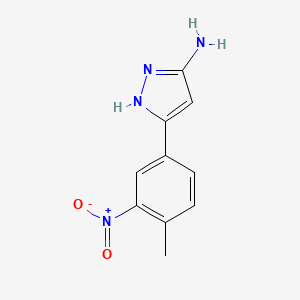
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
